2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate is a useful research compound. Its molecular formula is C40H66O12Sn and its molecular weight is 857.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

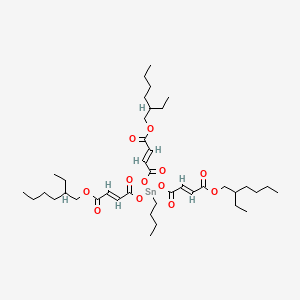

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 536.96 g/mol |

| Solubility | Slightly soluble in water |

| Appearance | Yellow oil |

| Flash Point | >200 °F |

The biological activity of this compound primarily stems from its organotin component. Organotin compounds are known to interact with cellular membranes and can disrupt cellular processes. The specific mechanisms include:

- Cell Membrane Disruption : Organotins can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study investigated the cytotoxic effects of various organotin compounds, including derivatives similar to the target compound, on cancer cell lines such as HeLa and MCF-7. Results indicated significant cell death at micromolar concentrations, suggesting potential use in cancer therapy. -

Reproductive Toxicity :

Research has shown that certain organotin compounds can disrupt endocrine functions. A study focusing on reproductive health hazards identified that exposure to similar compounds resulted in decreased fertility rates in animal models. -

Neurotoxicity Assessment :

A neurotoxicity study assessed the effects of organotin compounds on neuronal cells. The results indicated that exposure led to increased apoptosis and neuroinflammation, raising concerns about environmental exposure risks.

Table 2: Summary of Biological Effects

| Study Type | Cell Type | Main Findings |

|---|---|---|

| Cytotoxicity | HeLa, MCF-7 | Significant cell death at micromolar levels |

| Reproductive Health | Animal Models | Decreased fertility rates |

| Neurotoxicity | Neuronal Cells | Increased apoptosis and inflammation |

Properties

CAS No. |

37074-33-2 |

|---|---|

Molecular Formula |

C40H66O12Sn |

Molecular Weight |

857.7 g/mol |

IUPAC Name |

4-O-[butyl-bis[[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |

InChI |

InChI=1S/3C12H20O4.C4H9.Sn/c3*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3/b3*8-7+;; |

InChI Key |

VMAPEMHOENECMC-YCLPLZAJSA-K |

Isomeric SMILES |

CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCC)CC |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.